8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4This compound contains a quinoline moiety, a spirocyclic structure, and a sulfonyl group, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
8-{6-ethoxy-3-[(4-methoxybenzene)sulfonyl]quinolin-4-yl}-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure but with an ethoxy group instead of an ethyl group.
Quinoline derivatives: Various quinoline-based compounds with different substituents and functional groups.
Uniqueness
The uniqueness of 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a quinoline moiety, a spirocyclic structure, and a sulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-[6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-18-4-9-22-21(16-18)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-5-19(30-2)6-8-20/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYGYHNPZJUWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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